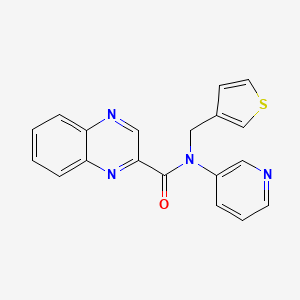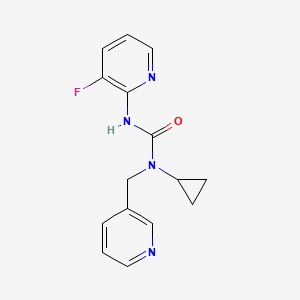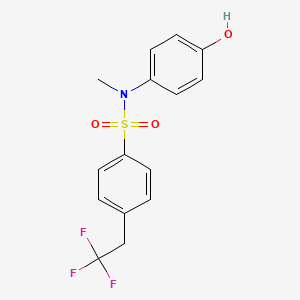![molecular formula C13H16N2O2S B7678712 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole, also known as MRS1477, is a small molecule that has been extensively researched for its potential therapeutic applications. It belongs to the pyrazole class of compounds and has been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole is not fully understood. However, it has been shown to act as a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor expressed in various tissues including the brain, immune system, and gastrointestinal tract. The P2Y14 receptor is involved in various physiological processes such as inflammation, pain, and immune response. By blocking the P2Y14 receptor, this compound can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, improve motor function, and protect against neurodegeneration. It has also been shown to modulate immune response and inhibit cancer cell growth. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to using this compound in lab experiments. Its selectivity for the P2Y14 receptor may limit its use in studying other receptors or pathways. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole research. One direction is to further study its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to study its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Overall, this compound has shown great potential for various therapeutic applications and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole involves several steps. The starting material is 4-methylsulfanylphenol, which is converted to 4-methylsulfanylphenylacetic acid through a series of reactions. The acid is then coupled with 2-bromoethylamine hydrobromide to form the intermediate, which is further reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to yield the final product, this compound. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antinociceptive effects in various animal models. It has also been shown to have potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, this compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Properties
IUPAC Name |
1-methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15-10-12(9-14-15)17-8-7-16-11-3-5-13(18-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJASRPAELDSGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCCOC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)

![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)


![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)
![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)

![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
